1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Spirocyclization: The xanthene derivative is then subjected to a spirocyclization reaction with a suitable chromanone derivative. This step often requires the use of strong bases or catalysts to facilitate the formation of the spiro linkage.
Piperidinone Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its spiro structure which can interact uniquely with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The spiro structure allows for unique three-dimensional interactions with molecular targets, potentially leading to high specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in organic electronics.
Spiro[cyclohexane-1,9′-xanthene]: Used in the synthesis of dyes and pigments.
Uniqueness
1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of the xanthene and chromanone moieties with a piperidinone ring, providing a versatile scaffold for various chemical modifications and applications.
This compound’s distinct structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
1'-(9H-xanthene-9-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c29-21-17-27(32-24-12-6-1-7-18(21)24)13-15-28(16-14-27)26(30)25-19-8-2-4-10-22(19)31-23-11-5-3-9-20(23)25/h1-12,25H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCXSADLHVFAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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